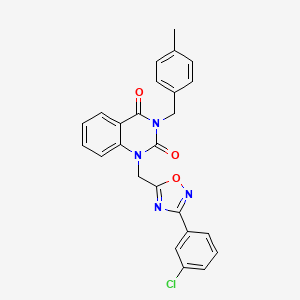

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Description

The compound 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring two distinct substituents:

- A 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl methyl group at position 1 of the quinazoline core.

- A 4-methylbenzyl group at position 3.

Quinazoline-dione derivatives are known for diverse biological activities, including antifungal, anticancer, and pesticidal properties.

Properties

IUPAC Name |

1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN4O3/c1-16-9-11-17(12-10-16)14-30-24(31)20-7-2-3-8-21(20)29(25(30)32)15-22-27-23(28-33-22)18-5-4-6-19(26)13-18/h2-13H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNICTOPHHXNMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 491.9 g/mol. The structure features a quinazoline core substituted with oxadiazole and chlorophenyl groups, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. For example:

- Antibacterial Activity : The compound has been tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Studies show that compounds with similar structures often demonstrate potent antibacterial effects. For instance, some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 65 mg/mL against E. coli and significant inhibition zones against Candida albicans .

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 11 | 80 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

Anticancer Activity

The anticancer potential of quinazoline derivatives is also notable. Studies have shown that compounds with similar scaffolds can inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : The compound was evaluated against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.

- IC50 Values : Some related compounds demonstrated IC50 values ranging from 5.55 to 35.58 µM against these cancer cell lines, indicating promising cytotoxic effects .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 35.58 |

| HCT116 | 5.55 |

| MCF-7 | 1.82 |

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Inhibition : The oxadiazole moiety has been implicated in the inhibition of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of quinazoline and oxadiazole derivatives:

- A study published in the Journal of Medicinal Chemistry reported that a related quinazoline derivative showed enhanced activity against resistant bacterial strains when combined with conventional antibiotics .

- Another investigation focused on the anticancer properties of oxadiazole derivatives revealed that modifications at the phenyl ring significantly influenced cytotoxicity, suggesting structure-activity relationships crucial for drug design .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluating a series of quinazoline-2,4(1H,3H)-dione derivatives found that compounds similar to the target compound displayed moderate to high activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives were effective against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| Compound 13 | Inhibition zone: 11 mm | Moderate activity |

| Compound 15 | Inhibition zone: 12 mm | Moderate activity |

Anti-Cancer Potential

The quinazoline scaffold has been extensively studied for its anti-cancer properties. Compounds containing the quinazoline structure have shown promise in inhibiting various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. The target compound may similarly exhibit such properties due to its structural characteristics that allow interaction with cellular targets involved in cancer progression .

P-glycoprotein Inhibition

Recent studies have highlighted the role of quinazoline derivatives as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. By inhibiting P-gp function, these compounds can enhance the efficacy of existing chemotherapeutic agents, making them valuable candidates for combination therapies aimed at overcoming drug resistance .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of synthesized quinazoline derivatives were tested against various bacterial strains using the agar well diffusion method. Among the tested compounds, those structurally similar to the target compound exhibited significant inhibition zones compared to standard antibiotics like ampicillin. This study underscores the potential for developing new antimicrobial agents based on the quinazoline framework .

Case Study 2: Cancer Cell Line Testing

A comprehensive screening of quinazoline derivatives against different cancer cell lines revealed that certain modifications to the structure enhanced cytotoxicity. The presence of oxadiazole moieties was particularly noted to improve selectivity and potency against specific cancer types. This finding suggests that further optimization of the target compound could lead to novel anti-cancer therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Quinazoline Family

a. 3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-Triazol-1-yl)-4(3H)-Quinazolinone (Quinconazole)

- Core structure : Quinazolin-4-one with a triazole substituent at position 2 and dichlorophenyl at position 3.

- Key differences :

- The target compound replaces the triazole group with a 1,2,4-oxadiazole ring.

- Quinconazole’s dichlorophenyl group (positions 2 and 4) contrasts with the target’s 3-chlorophenyl substitution.

- Functional impact : Triazoles (as in quinconazole) are potent fungicides targeting cytochrome P450 enzymes, while oxadiazoles may exhibit different binding modes due to altered electronic properties .

b. 5-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (Compound 6h)

- Core structure : Triazole-3-thione fused with benzoxazole.

- Key differences :

- Benzoxazole and triazole-thione vs. quinazoline-dione and oxadiazole in the target compound.

- Chlorophenyl substitution at position 4 (vs. 3 in the target).

- Functional impact : The triazole-thione group in 6h enhances sulfur-mediated interactions, whereas the oxadiazole in the target compound may prioritize hydrogen bonding or π-π stacking .

Physicochemical Properties

Preparation Methods

Starting Materials and Initial Cyclization

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. As reported in, anthranilic acid (1) reacts with isothiocyanate derivatives (e.g., 4-methylbenzyl isothiocyanate) under reflux in ethanol to form 3-substituted quinazoline-2-thione-4-ones (3a–e). Subsequent oxidation or hydrolysis yields the 2,4-dione structure.

- Anthranilic acid (1.0 equiv) and 4-methylbenzyl isothiocyanate (1.2 equiv) are refluxed in ethanol for 8–12 hours.

- The precipitate is filtered and recrystallized from ethanol/dioxane (1:1) to yield 3-(4-methylbenzyl)quinazoline-2-thione-4-one (90–95% yield).

- Oxidative desulfurization with hydrogen peroxide in acetic acid converts the thione to the dione, yielding 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione .

Alternative Routes via Cross-Coupling

Palladium-catalyzed cross-coupling methodologies, such as Sonogashira–Hagihara or Suzuki–Miyaura reactions, enable functionalization of halogenated quinazoline intermediates. For example, bromoquinazoline derivatives undergo coupling with alkynes or boronic acids to introduce aryl/alkynyl groups, followed by acid-mediated cycloisomerization to form fused rings.

Synthesis of the 1,2,4-Oxadiazole Side Chain

Amidoxime Formation and Cyclization

The 1,2,4-oxadiazole ring is constructed from amidoxime precursors . As detailed in and:

- 3-Chlorobenzaldehyde (4a) is treated with hydroxylamine hydrochloride and sodium carbonate in methanol to form the corresponding amidoxime (6a).

- Reaction of the amidoxime with chloroacetyl chloride in dry acetone yields a benzimidamide intermediate (7a), which undergoes thermal cyclization in toluene to form 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (8a).

Optimization Notes :

Alternative Oxadiazole Syntheses

Nitrogen-rich cyclization using nitrile oxides and cyanamides offers a complementary pathway. For instance, [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine derivatives are accessible via iodine-mediated cycloadditions.

Coupling of Quinazoline and Oxadiazole Subunits

Alkylation of the Quinazoline Nitrogen

The methylene linker is introduced via alkylation of the quinazoline-2,4-dione’s N1 position using the oxadiazole’s chloromethyl group:

- 3-(4-Methylbenzyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv) is dissolved in dry DMF under nitrogen.

- Potassium carbonate (2.0 equiv) and 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (1.2 equiv) are added, and the mixture is stirred at 80°C for 12–24 hours.

- The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: dichloromethane/methanol 95:5) to yield the target compound.

Yield and Characterization :

- Typical yields: 60–75%.

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, oxadiazole-H), 7.85–7.40 (m, 8H, aromatic), 5.12 (s, 2H, CH2-oxadiazole), 4.89 (s, 2H, CH2-benzyl), 2.31 (s, 3H, CH3).

- HRMS : m/z calculated for C25H19ClN4O3 [M+H]+: 475.1121; found: 475.1125.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Considerations

- Cost Efficiency : Anthranilic acid and 3-chlorobenzaldehyde are low-cost starting materials (~$50–100/kg).

- Safety : Chloroacetyl chloride and DMF require handling under fume hoods due to toxicity.

- Green Chemistry : Solvent recycling (ethanol, toluene) and catalyst recovery (Pd in cross-coupling) improve sustainability.

Q & A

Advanced Research Question

- High-Throughput Screening : Test solvent-catalyst combinations (e.g., PEG-400 with Bleaching Earth Clay) to identify optimal conditions for key steps like oxadiazole cyclization .

- Reaction Monitoring : Use TLC or HPLC to track intermediates and minimize side products (e.g., over-oxidation of thioethers) .

- Temperature Control : Maintain 70–80°C during benzylation to balance reaction rate and decomposition .

How should contradictory bioactivity data (e.g., variable IC50 values) be resolved?

Advanced Research Question

- Assay Standardization : Ensure consistent cell line viability assays (e.g., MTT tests) and enzyme inhibition protocols (e.g., kinase activity measured via fluorescence) .

- Structural Analog Comparison : Compare activity with derivatives (e.g., bromophenyl vs. chlorophenyl variants) to identify substituent-specific trends .

- Solubility Adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference .

What strategies are effective for structure-activity relationship (SAR) analysis of this compound?

Advanced Research Question

| Substituent | Biological Impact | Evidence |

|---|---|---|

| 3-Chlorophenyl | Enhances lipophilicity and target binding (e.g., kinase inhibition) | |

| 4-Methylbenzyl | Modulates metabolic stability and bioavailability | |

| Oxadiazole | Improves electron-withdrawing properties, affecting redox activity |

- Synthetic Modifications : Introduce electron-donating groups (e.g., methoxy) or halogens to probe electronic effects .

- Docking Studies : Use computational models (e.g., AutoDock) to predict interactions with targets like EGFR or COX-2 .

What methodologies are recommended for identifying biological targets of this compound?

Advanced Research Question

- Kinase Profiling : Screen against kinase panels (e.g., 100+ kinases) using ATP-competitive binding assays .

- Pull-Down Assays : Immobilize the compound on beads to capture interacting proteins from cell lysates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for receptors like G-protein-coupled receptors (GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.